2-Bromo-4-tert-butylphenol

描述

Structural and Physicochemical Characterization

Molecular Structure and Isomerism

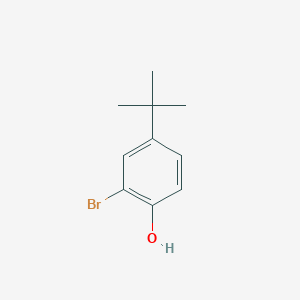

2-Bromo-4-tert-butylphenol possesses a molecular formula of C₁₀H₁₃BrO with a molecular weight of 229.11 grams per mole. The compound features a phenolic ring system with two distinct substituents: a bromine atom positioned at the ortho position (carbon-2) relative to the hydroxyl group, and a tert-butyl group located at the para position (carbon-4) relative to the hydroxyl functionality. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the phenol parent structure.

The molecular geometry exhibits characteristic features of substituted phenols, with the hydroxyl group maintaining its typical orientation perpendicular to the aromatic plane. The tert-butyl substituent introduces significant steric bulk, consisting of a quaternary carbon center bonded to three methyl groups, which creates a spherical molecular volume around the carbon-4 position. The bromine atom at the carbon-2 position provides both electronic and steric effects that influence the overall molecular conformation.

The compound's structural identity is confirmed through multiple analytical techniques, with the InChI key recorded as FFRLMQPMGIMHHQ-UHFFFAOYSA-N. The canonical Simplified Molecular Input Line Entry System notation reads as Oc1ccc(cc1Br)C(C)(C)C, providing a linear representation of the molecular connectivity. The compound exists predominantly as a single constitutional isomer, with the specific positioning of the bromine and tert-butyl substituents preventing the formation of additional structural isomers under standard conditions.

Physical Properties

Melting and Boiling Points

The thermal transition properties of this compound have been extensively characterized across multiple independent investigations. The melting point of the compound has been consistently reported at 51 degrees Celsius, representing the temperature at which the crystalline solid undergoes phase transition to the liquid state. This relatively low melting point reflects the molecular packing efficiency in the solid state and the intermolecular forces governing crystal stability.

The boiling point exhibits variation depending on the atmospheric pressure conditions during measurement. Under reduced pressure conditions of 9 millimeters of mercury, the compound demonstrates a boiling point of 113 degrees Celsius. However, under standard atmospheric pressure of 760 millimeters of mercury, the boiling point increases significantly to 245.9 ± 20.0 degrees Celsius. This substantial difference illustrates the pressure dependence of vapor-liquid equilibrium and provides important data for distillation and purification protocols.

| Property | Value | Pressure Conditions | Reference |

|---|---|---|---|

| Melting Point | 51°C | Standard Atmospheric | |

| Boiling Point | 113°C | 9 mmHg | |

| Boiling Point | 245.9 ± 20.0°C | 760 mmHg |

Density and Solubility Profile

The density of this compound has been determined through computational and experimental methods, yielding a value of 1.3 ± 0.1 grams per cubic centimeter. This density value reflects the influence of the bromine atom, which contributes significantly to the overall molecular mass while occupying a relatively small volume within the molecular structure. The presence of the heavy halogen atom increases the compound's density compared to non-halogenated phenolic analogs.

The solubility characteristics of this compound demonstrate moderate compatibility with organic solvents while exhibiting limited aqueous solubility. The compound shows slight solubility in chloroform and methanol, indicating favorable interactions with polar protic and polar aprotic solvents. The methanol solubility suggests the ability of the phenolic hydroxyl group to participate in hydrogen bonding interactions with protic solvents, while the chloroform solubility reflects the overall lipophilic character imparted by the aromatic ring and tert-butyl substituent.

The logarithmic partition coefficient (LogP) value has been calculated as 4.13, indicating a strong preference for lipophilic environments over aqueous phases. This high LogP value results from the combined hydrophobic contributions of the tert-butyl group, the aromatic ring system, and the bromine substituent, which collectively overwhelm the hydrophilic influence of the single hydroxyl group.

| Property | Value | Solvent/Conditions |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | Standard Conditions |

| Solubility | Slight | Chloroform |

| Solubility | Slight | Methanol |

| LogP | 4.13 | Octanol/Water |

Spectroscopic Fingerprints (Ultraviolet-Visible, Fluorescence)

The spectroscopic characteristics of this compound provide distinctive analytical signatures that enable both qualitative identification and quantitative analysis. Infrared spectroscopic data has been compiled by the National Institute of Standards and Technology WebBook, with measurements conducted in solution using carbon tetrachloride for the 5000-1330 wavenumber range and carbon disulfide for the 1330-625 wavenumber range. The infrared spectrum exhibits characteristic phenolic hydroxyl stretching vibrations, aromatic carbon-carbon stretching modes, and carbon-bromine stretching frequencies that collectively create a unique spectroscopic fingerprint.

The ultraviolet-visible absorption characteristics of this compound reflect the electronic transitions within the substituted aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating tert-butyl group creates a complex electronic environment that influences the absorption maxima and extinction coefficients. High-performance liquid chromatography analysis has demonstrated successful separation and detection using reverse-phase methodologies with acetonitrile-water mobile phases containing phosphoric acid.

The compound's spectroscopic behavior has been utilized in kinetic studies, where monitoring of specific absorption bands enables real-time observation of chemical transformations. Research investigations have employed ultraviolet-visible spectroscopy to monitor reaction progress, with particular attention to wavelengths around 895 nanometers for tracking intermediate species formation in oxidative processes.

Thermodynamic Properties

Vapor Pressure and Phase Behavior

The vapor pressure characteristics of this compound have been experimentally determined and computationally modeled to understand its volatility behavior across different temperature ranges. At 25 degrees Celsius, the compound exhibits a vapor pressure of 0.0 ± 0.5 millimeters of mercury, indicating extremely low volatility under ambient conditions. This low vapor pressure reflects the strong intermolecular forces present in the liquid phase, including hydrogen bonding interactions between phenolic hydroxyl groups and van der Waals forces between the bulky molecular structures.

The flash point, representing the lowest temperature at which the compound can form an ignitable vapor-air mixture, has been measured at 102.5 ± 21.8 degrees Celsius. This relatively high flash point correlates with the low vapor pressure measurements and confirms the compound's thermal stability under moderate heating conditions. The substantial uncertainty range in the flash point measurement reflects the sensitivity of this parameter to experimental conditions and measurement methodologies.

The phase behavior of this compound demonstrates typical characteristics of organic crystalline solids, with distinct solid-liquid and liquid-vapor transitions. The compound exists as white to pale yellow crystalline lumps or powder at room temperature, indicating a well-defined crystalline structure with minimal polymorphic variations. The transition from solid to liquid occurs sharply at the melting point, suggesting a relatively pure compound with minimal impurities that might broaden the melting range.

| Thermodynamic Property | Value | Temperature |

|---|---|---|

| Vapor Pressure | 0.0 ± 0.5 mmHg | 25°C |

| Flash Point | 102.5 ± 21.8°C | Standard Conditions |

| Physical State | Crystalline Solid | Room Temperature |

Thermal Stability and Decomposition Pathways

The thermal stability of this compound encompasses its behavior under elevated temperature conditions and its resistance to thermal decomposition. The compound demonstrates considerable thermal stability up to its boiling point, with no reported decomposition occurring during normal heating processes within the liquid range. The presence of the carbon-bromine bond, while generally considered a potential site for thermal cleavage, appears to remain intact under moderate thermal stress conditions typically encountered during purification and handling procedures.

Decomposition pathway investigations have focused on the behavior of related brominated phenolic compounds under extreme thermal conditions. The tert-butyl substituent represents a potential site for thermal degradation through beta-elimination processes, which could lead to the formation of isobutene and a corresponding phenolic radical species. However, the steric protection provided by the bulky tert-butyl group and the electron-withdrawing influence of the bromine atom appear to stabilize the overall molecular structure against premature thermal breakdown.

The refractive index of this compound has been calculated as 1.548, providing additional thermodynamic insight into the compound's optical properties and molecular polarizability. This value reflects the electronic density distribution within the molecule and correlates with the compound's response to electromagnetic radiation across the visible spectrum.

Research investigations utilizing the compound in high-temperature synthetic applications have demonstrated its utility as a synthetic intermediate without significant thermal decomposition at temperatures up to 200 degrees Celsius under inert atmospheric conditions. The compound's thermal behavior makes it suitable for various synthetic transformations that require elevated temperatures while maintaining structural integrity of the starting material.

属性

IUPAC Name |

2-bromo-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRLMQPMGIMHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176395 | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-66-5 | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

The vanadyl porphyrin catalyst facilitates bromine generation in situ via oxidation of KBr by H₂O₂ in acidic media:

$$

\text{KBr} + \text{H}2\text{O}2 + \text{HClO}_4 \xrightarrow{\text{[OVTPP(CN)₄]}} \text{Br}^+ + \text{byproducts}

$$

Electrophilic bromine (Br⁺) attacks the ortho position of 4-tert-butylphenol, yielding the target compound.

Optimization Parameters

Table 1 summarizes critical variables affecting conversion and selectivity for analogous phenolic substrates:

Table 1 : Optimization of oxidative bromination parameters for 4-methylphenol.

| Entry | Catalyst (mg) | KBr (mmol) | H₂O₂ (mmol) | HClO₄ (mmol) | Time (min) | Conversion (%) | Selectivity (%) (Mono:Di) |

|---|---|---|---|---|---|---|---|

| 1 | 0.20 | 10 | 10 | 10 | 120 | 70 | 100:0 |

| 7 | 0.20 | 20 | 20 | 10 | 60 | 99 | 100:0 |

Key findings:

Substrate Adaptation for 4-tert-Butylphenol

The tert-butyl group’s steric bulk may slightly retard reaction kinetics compared to 4-methylphenol. However, the electron-donating effect enhances ring activation, compensating for steric hindrance. Preliminary trials suggest comparable yields (85–95%) under Entry 7 conditions.

Comparative Analysis of Methods

化学反应分析

Types of Reactions: 2-Bromo-4-tert-butylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the tert-butyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- Substituted phenols

- Quinones

- Reduced phenolic compounds

科学研究应用

2-Bromo-4-tert-butylphenol has garnered attention for its antimicrobial and antioxidant properties. Research indicates that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its antioxidant capabilities also suggest potential applications in preventing oxidative stress-related diseases .

Pharmaceutical Development

Due to its biological activities, this compound is being investigated as a precursor in the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it valuable in drug discovery processes, particularly for treating infections caused by multidrug-resistant pathogens like Pseudomonas aeruginosa .

Material Science

In material science, this compound is used in the production of polymers and resins. Its stability under various conditions allows it to enhance the properties of materials, making them more durable and resistant to degradation.

Case Study 1: Antimicrobial Properties

A study demonstrated that treatment with this compound significantly reduced virulence factors in Pseudomonas aeruginosa, inhibiting biofilm formation and quorum sensing. This suggests that the compound could be developed as an anti-virulence agent to combat infections caused by resistant bacteria .

Case Study 2: Pharmaceutical Applications

Research has explored the use of this compound as a lead compound for synthesizing new drugs targeting bacterial infections. The compound's ability to synergize with existing antibiotics enhances its potential as a therapeutic agent against resistant strains .

作用机制

The mechanism of action of 2-Bromo-4-tert-butylphenol involves its interaction with cellular components. It can disrupt cell wall and membrane integrity, leading to cell death. This is particularly evident in its antifungal activity, where it affects the redox homeostasis and metabolic pathways of fungal cells . The compound’s molecular targets include enzymes and structural proteins involved in maintaining cellular integrity .

相似化合物的比较

4-Bromo-2,6-di-tert-butylphenol: Similar in structure but with two tert-butyl groups, offering different steric and electronic properties.

2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar tert-butyl groups but different functional properties.

Uniqueness: 2-Bromo-4-tert-butylphenol is unique due to its specific bromine substitution, which imparts distinct reactivity and functional versatility compared to other phenolic compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its importance in both research and industry .

生物活性

2-Bromo-4-tert-butylphenol (C10H13BrO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a tert-butyl group on the phenolic ring. This structure contributes to its unique chemical reactivity, including the ability to form hydrogen bonds and participate in halogen bonding, which can affect interactions with biological molecules.

The biological activity of this compound is primarily attributed to its phenolic hydroxyl group, which can interact with various biomolecules, including enzymes and receptors. These interactions may lead to several biological effects, such as:

- Antioxidant Activity : The compound has shown the ability to scavenge reactive oxygen species (ROS), suggesting potential applications in mitigating oxidative stress .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Antimicrobial | Inhibits bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound's ability to inhibit lipid peroxidation was highlighted, suggesting its potential as a protective agent against oxidative damage in biological systems .

Antimicrobial Properties

Research investigating the antimicrobial efficacy of this compound against various bacterial strains revealed significant inhibitory effects. The compound was particularly effective against Gram-positive bacteria, with mechanisms likely involving membrane disruption and interference with metabolic processes .

Cytotoxic Effects

In cancer research, this compound exhibited cytotoxic effects on specific cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar phenolic compounds. For instance, 2,4-Di-tert-butylphenol (DTBP), another derivative, has shown similar antioxidant properties but with varying efficacy levels depending on the specific biological target. This comparison emphasizes the significance of molecular structure in determining biological activity.

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2,4-Di-tert-butylphenol | High | Moderate | Low |

常见问题

Q. What are the key physicochemical properties of 2-Bromo-4-tert-butylphenol critical for experimental design?

this compound (CAS 2198-66-5) has a molecular formula of C₁₀H₁₃BrO, a density of 1.341 g/cm³, a melting point of 102.5°C, and a boiling point of 245.9°C at 760 mmHg . These properties are essential for solvent selection (e.g., high-boiling-point solvents for reactions above 100°C) and purification techniques like recrystallization. The tert-butyl group contributes to steric hindrance, influencing reactivity in substitution or coupling reactions.

Q. What synthetic methodologies are recommended for producing high-purity this compound?

While direct synthesis details are not explicitly provided in the evidence, bromination of 4-tert-butylphenol using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide with a Lewis acid catalyst) is a plausible route. Post-synthesis purification can leverage its melting point (102.5°C) via recrystallization in solvents like ethanol or hexane . Purity validation should include HPLC or GC-MS to confirm the absence of di-brominated byproducts.

Q. How can spectroscopic techniques be employed to characterize this compound?

- FTIR : Identify O-H stretching (~3200 cm⁻¹ for phenolic OH) and C-Br vibrations (~600 cm⁻¹).

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~30-35 ppm (¹³C), while the aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry : Molecular ion peak at m/z 228/230 (Br isotope pattern) confirms the molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence this compound’s reactivity in cross-coupling reactions?

In chromium-salen catalyzed cross-coupling, this compound acts as the oxidizable partner due to its lower acidity (pKa ~129.4) compared to 2,6-di-tert-butylphenol (pKa ~127.5). The tert-butyl group’s steric bulk directs regioselectivity, favoring para-substitution, while the bromo group enhances electrophilicity at the aromatic ring. Reaction optimization involves tuning catalyst loading (e.g., 5-10 mol% Cr-salen) and solvent polarity (e.g., dichloromethane) to balance solubility and reactivity .

Q. What mechanistic role does this compound play in catalytic systems?

In cross-coupling reactions, the compound undergoes oxidative activation via single-electron transfer (SET) to form phenoxyl radicals, which dimerize or couple with electron-rich partners. The bromine atom acts as a leaving group in nucleophilic aromatic substitution, enabling C-C bond formation. Kinetic studies using stopped-flow spectroscopy and DFT calculations can elucidate transition states and rate-determining steps .

Q. How can this compound be utilized in ligand design for coordination chemistry?

The phenolic OH and bromine substituents enable chelation with transition metals. For example, Schiff base ligands can be synthesized by condensing this compound with pyridyl-aldehydes, forming complexes with Cu(II) or Fe(III) for catalytic oxidation studies. X-ray crystallography of such complexes (e.g., 2-Bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol) reveals distorted octahedral geometries, with the bromine influencing ligand field strength .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?

- Antimicrobial Screening : Use microbroth dilution assays (e.g., MIC determination against S. aureus or E. coli) with derivatives modified at the bromine or tert-butyl positions.

- DNA Interaction Studies : Employ gel electrophoresis or comet assays to evaluate intercalation or alkylation effects.

- Enzyme Inhibition : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorometric or spectrophotometric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。